2-Benzenesulfonylmethyl-1H-benzoimidazole

説明

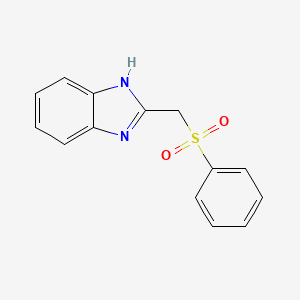

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPWJMSALRLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368364 | |

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21094-70-2 | |

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 2 Benzenesulfonylmethyl 1h Benzoimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of 1D and 2D NMR data, it is possible to map the proton and carbon environments within 2-Benzenesulfonylmethyl-1H-benzoimidazole, confirming the connectivity between the benzimidazole (B57391) core, the methylene (B1212753) bridge, and the benzenesulfonyl group.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the benzimidazole ring, the benzenesulfonyl group, and the bridging methylene protons.

The protons on the benzimidazole ring typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.65 ppm. Due to the potential for tautomerism in the N-unsubstituted benzimidazole ring, the protons at positions 4 and 7, and 5 and 6 may become chemically equivalent, leading to a simplified AA'BB' or AABB' splitting pattern. rsc.org The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm, due to hydrogen bonding and proton exchange. rsc.orgrsc.org

The protons of the benzenesulfonyl group also resonate in the aromatic region, typically between δ 7.50 and 8.00 ppm. The ortho-protons are generally found further downfield than the meta- and para-protons due to the deshielding effect of the sulfonyl group. The methylene protons (-CH₂-) that bridge the benzimidazole and benzenesulfonyl moieties are expected to produce a characteristic singlet, typically observed in the range of δ 4.5 to 5.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonyl group and the aromatic benzimidazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzimidazole H-4/H-7 | 7.55 - 7.65 | m |

| Benzimidazole H-5/H-6 | 7.20 - 7.30 | m |

| Benzenesulfonyl H-2'/H-6' (ortho) | 7.80 - 8.00 | m (d or dd) |

| Benzenesulfonyl H-3'/H-5' (meta) | 7.50 - 7.70 | m (t) |

| Benzenesulfonyl H-4' (para) | 7.60 - 7.80 | m (t) |

| Methylene (-CH₂-) | 4.50 - 5.50 | s |

| Imidazole N-H | > 12.0 | br s |

Predicted values are based on typical chemical shifts for benzimidazole and benzenesulfonyl derivatives in solvents like DMSO-d₆. rsc.orgrsc.orgnih.gov Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.

The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the sulfonylmethyl group, is expected to appear significantly downfield, typically in the range of δ 148-152 ppm. mdpi.com The carbons of the fused benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) typically resonate between δ 110 and 145 ppm. rsc.orgmdpi.com In solution, rapid tautomeric exchange can lead to the coalescence of signals for C4/C7 and C5/C6. mdpi.com

The carbons of the benzenesulfonyl ring will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (C1'), attached directly to the sulfur atom, is typically found around δ 138-140 ppm. The methylene bridge carbon (-CH₂-) is expected to resonate in the range of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Benzimidazole C2 | 148.0 - 152.0 |

| Benzimidazole C3a/C7a | 135.0 - 144.0 |

| Benzimidazole C4/C7 | 110.0 - 120.0 |

| Benzimidazole C5/C6 | 121.0 - 124.0 |

| Benzenesulfonyl C1' (ipso) | 138.0 - 140.0 |

| Benzenesulfonyl C2'/C6' (ortho) | 128.0 - 130.0 |

| Benzenesulfonyl C3'/C5' (meta) | 126.0 - 128.0 |

| Benzenesulfonyl C4' (para) | 132.0 - 135.0 |

| Methylene (-CH₂-) | 55.0 - 65.0 |

Predicted values are based on typical chemical shifts for related benzimidazole sulfone structures. rsc.orgmdpi.comnih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the benzimidazole and benzenesulfonyl rings, helping to delineate the respective spin systems. ugm.ac.id

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In the DEPT-135 spectrum of the target molecule, the methylene (-CH₂-) carbon would appear as a negative signal, while all the methine (CH) carbons in the aromatic rings would show positive signals. Quaternary carbons (like C2, C3a, C7a, and C1') are absent in a DEPT-135 spectrum, which helps in their identification when comparing with the broadband-decoupled ¹³C spectrum. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of protonated carbons. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene (-CH₂-) protons and the C2 carbon of the benzimidazole ring, as well as the ipso-carbon (C1') of the benzenesulfonyl ring, thus unequivocally establishing the -CH₂-SO₂- linkage between the two aromatic systems. ugm.ac.id

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure in a crystalline or amorphous solid form. researchgate.net For N-unsubstituted benzimidazoles like the title compound, prototropic tautomerism between the two imidazole nitrogens is often rapid in solution, leading to averaged signals for symmetrically related carbons (e.g., C4/C7 and C5/C6). nih.govbeilstein-journals.org In the solid state, this proton transfer is typically frozen, allowing for the observation of distinct, non-equivalent signals for each carbon in the benzimidazole ring. nih.gov This "blocked tautomerism" in solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR spectra provides a more precise snapshot of the electronic structure and hydrogen bonding environment in the crystalline lattice. nih.gov The solid-state ¹H MAS NMR can also provide information, with aromatic protons appearing as a broad peak around 5-7 ppm and the N-H proton often observed at a distinct chemical shift, such as 12 ppm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns under ionization.

For this compound (C₁₄H₁₂N₂O₂S), the molecular weight is 272.33 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 272. The fragmentation pattern provides a fingerprint that can confirm the structure. Key fragmentation pathways for benzimidazole sulfones would likely include:

Loss of Sulfur Dioxide: A common fragmentation for aromatic sulfonamides is the elimination of SO₂ (64 Da), which would result in a fragment ion at m/z 208. nih.gov

Cleavage of the C-S Bond: Cleavage of the methylene-sulfur bond could lead to the formation of a phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) or a benzimidazolylmethyl cation ([C₈H₇N₂]⁺, m/z 131). The latter is often a stable and prominent fragment in related 2-substituted benzimidazoles.

Fragmentation of the Phenyl Ring: The phenylsulfonyl cation can further fragment to a phenyl cation ([C₆H₅]⁺, m/z 77) by loss of SO₂.

Fragmentation of the Benzimidazole Ring: The benzimidazole core can undergo characteristic fragmentation, such as the loss of HCN (27 Da), a common pathway for imidazole-containing compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₁₂N₂O₂S by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass (e.g., [M+H]⁺ calculated: 273.0716, observed: 273.071x). This unambiguous confirmation of the elemental formula is a cornerstone of modern structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules like this compound. In ESI-MS, the analyte is ionized from a solution, typically by protonation, to form a pseudomolecular ion, most commonly [M+H]⁺ in the positive ion mode. This ion's mass-to-charge ratio (m/z) allows for the precise determination of the molecular mass of the compound.

For this compound (Molecular Formula: C₁₄H₁₂N₂O₂S, Molecular Weight: 272.33 g/mol ), the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 273.34. Further fragmentation of this parent ion can provide valuable structural information. The bond between the methylene bridge and the sulfonyl group is a likely point of cleavage, leading to characteristic fragment ions.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Structure |

|---|---|---|

| [C₁₄H₁₂N₂O₂S + H]⁺ | 273.34 | Protonated parent molecule |

| [C₈H₇N₂]⁺ | 131.06 | Benzimidazolyl-methyl cation |

This fragmentation pattern helps to confirm the presence of both the benzimidazole and the benzenesulfonyl moieties within the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The benzimidazole ring exhibits a distinct N-H stretching vibration, typically observed as a broad band in the range of 3200-3500 cm⁻¹, indicative of hydrogen bonding in the solid state. The C=N stretching vibration of the imidazole ring appears in the 1630-1590 cm⁻¹ region. Aromatic C-H stretching vibrations from both the benzene and benzimidazole rings are expected above 3000 cm⁻¹, while aromatic C=C stretching bands occur in the 1600-1450 cm⁻¹ range. The sulfonyl (SO₂) group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically found at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation. The technique involves pressing the sample against a crystal with a high refractive index, allowing the IR beam to penetrate a few micrometers into the sample.

The ATR-FTIR spectrum provides detailed information about the functional groups present. For this compound and its derivatives, the key vibrational modes can be assigned based on established correlation tables and data from similar structures. researchgate.net

Table 2: Representative ATR-FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3436 | Broad | N-H stretching (benzimidazole) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2925 | Weak | Methylene (-CH₂-) stretching |

| ~1625 | Medium | C=N stretching (imidazole ring) |

| ~1590, 1480, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric SO₂ stretching |

| ~1150 | Strong | Symmetric SO₂ stretching |

These assignments collectively confirm the molecular structure, identifying the core benzimidazole system, the methylene linker, and the benzenesulfonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the conjugated systems within the molecule.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption bands characteristic of the benzimidazole and phenyl chromophores. Benzimidazole derivatives typically exhibit two or three main absorption bands in the 240-320 nm range. nih.govnih.gov These absorptions are attributed to π → π* electronic transitions within the conjugated bicyclic system. The benzenesulfonyl group may cause a slight shift in these transitions.

Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives in Ethanol

| λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~245 | π → π* | Benzene ring / Benzimidazole |

| ~275 | π → π* | Benzimidazole ring |

The presence of these absorption bands confirms the conjugated aromatic nature of the compound. The doublet observed around 275-282 nm is a characteristic feature of the benzimidazole ring system. nih.gov

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular structure and revealing details about the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is a fingerprint of the crystalline phase or phases present. It is used to assess sample purity, identify different polymorphic forms, and determine the unit cell parameters of a crystalline material. For novel benzimidazolone pigments, PXRD has been successfully used to determine their crystal structures from laboratory data. researchgate.net

Single Crystal X-ray Diffraction provides the most detailed and unambiguous structural information. By analyzing the diffraction pattern from a single, high-quality crystal, a complete model of the atomic arrangement in the crystal lattice can be constructed. While a crystal structure for this compound is not publicly available, data from closely related benzimidazole derivatives, such as 2-benzoyl-1H-benzimidazole, illustrate the type of detailed information that can be obtained. hw.ac.uk The analysis reveals the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom.

Table 4: Representative Single Crystal X-ray Diffraction Data for a Benzimidazole Derivative Data below is for a representative compound, 2-benzoyl-1H-benzimidazole, and serves as an example of the parameters determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀N₂O |

| Formula Weight | 222.24 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 14.7356 (8) |

| b (Å) | 9.9530 (12) |

| c (Å) | 15.7981 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2317.0 (4) |

| Z (molecules/unit cell) | 8 |

Such data allows for the precise determination of molecular geometry, including the dihedral angle between the benzimidazole and phenyl rings, and an understanding of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Computational and Theoretical Investigations of 2 Benzenesulfonylmethyl 1h Benzoimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties at the atomic and electronic levels. For 2-Benzenesulfonylmethyl-1H-benzoimidazole, these methods elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the electronic structure and to optimize the molecular geometry of compounds like this compound. nih.gov The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Interactive Table: Optimized Geometrical Parameters for this compound (Representative DFT Data)

| Parameter | Atoms Involved | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-N (imidazole) | ~1.38 |

| C=N (imidazole) | ~1.33 | |

| C-S | ~1.77 | |

| S=O | ~1.45 | |

| C-C (benzene) | ~1.40 | |

| Bond Angles | C-N-C (imidazole) | ~108.5 |

| O-S-O | ~120.0 | |

| C-S-C | ~104.0 |

| Dihedral Angles | C-C-S-O | Varies |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich benzimidazole (B57391) ring system, while the LUMO may be distributed over the benzenesulfonyl group, which has electron-withdrawing characteristics.

Interactive Table: FMO Analysis of this compound (Representative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

Interactive Table: NBO Analysis of this compound (Representative Interactions)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) in imidazole (B134444) | π*(C=N) | High |

| π(C-C) in benzene (B151609) | π*(C-C) in benzene | Moderate |

Topological methods offer a way to analyze the electron density to understand the nature of chemical bonds and non-covalent interactions. nih.gov

Atoms in Molecules (AIM): This method defines atoms and bonds based on the topology of the electron density.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL provide a visual representation of electron localization, clearly distinguishing between bonding, non-bonding, and core electrons. researchgate.netnih.gov These maps can confirm the presence of covalent bonds and lone pairs in this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored in shades of blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonyl group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential, making it a potential site for nucleophilic interaction. researchgate.net

Fukui Function and Mulliken Atomic Charge Analysis for Electrophilic and Nucleophilic Regions

Fukui functions and Mulliken atomic charge analysis provide a quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

Mulliken Atomic Charges: This analysis calculates the partial charge on each atom in the molecule. Atoms with more negative charges are more susceptible to electrophilic attack, while those with more positive charges are more prone to nucleophilic attack. In this compound, the nitrogen and oxygen atoms are expected to have significant negative Mulliken charges, while the sulfur atom and the carbons attached to heteroatoms would likely have positive charges. researchgate.net

Interactive Table: Mulliken Atomic Charges on Key Atoms of this compound (Representative Data)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (imidazole) | -0.6 |

| S (sulfonyl) | +1.2 |

| O (sulfonyl) | -0.7 |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While direct molecular docking studies on this compound are not extensively detailed in the public domain, the broader class of benzimidazole derivatives has been the subject of numerous in silico investigations against various therapeutic targets. These studies provide valuable insights into the potential receptor interactions of the subject compound.

Benzimidazole derivatives have been shown to interact with a range of receptors, with the benzimidazole nucleus often playing a crucial role in forming key interactions within the receptor's binding site. Docking studies on different benzimidazole-containing compounds have revealed that interactions are frequently established through hydrogen bonds involving the nitrogen atoms of the benzimidazole ring. ukm.my Additionally, hydrophobic interactions with the phenyl group of the benzimidazole moiety contribute to the stability of the ligand-receptor complex. ukm.my

For instance, studies on benzimidazole derivatives as inhibitors of enzymes like cyclooxygenase (COX) have demonstrated specific binding modes. The docking simulations of certain 2-substituted benzimidazoles have shown interactions with key amino acid residues in the active site of COX-2. nih.gov Similarly, in studies targeting epidermal growth factor receptor (EGFR), a key protein in cancer progression, benzimidazole derivatives have been observed to bind to the ATP-binding site, with the benzimidazole core mimicking the interactions of the native ligand. ukm.my The sulfonyl group, present in this compound, has been noted in other compounds to contribute to more stable complexes, suggesting it could play a significant role in the binding affinity. ukm.my

The binding energies observed in docking studies of various benzimidazole derivatives against different protein targets typically fall within a range that indicates stable binding. The table below summarizes representative binding affinities and key interacting residues for different benzimidazole derivatives with various receptors, which can serve as a predictive reference for this compound.

| Derivative Class | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| Keto-benzimidazoles | EGFRwt | -8.1 | Met793 |

| Keto-benzimidazoles | T790M Mutant EGFR | -8.4 | Met793 |

| 2-Phenylbenzimidazole | Protein Kinase | -8.2 | Not Specified |

| 2-Methyl-1H-benzo[d]imidazole | 2E77 (Not Specified) | Not Specified | Not Specified |

This table presents data from studies on various benzimidazole derivatives and is intended to be illustrative of the potential interactions of this compound.

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Calculations)

In silico ADME predictions for various benzimidazole derivatives generally suggest favorable drug-like properties. nih.gov Many compounds within this class are predicted to have good oral bioavailability and absorption from the gastrointestinal tract. researchgate.net The "rule of five," proposed by Lipinski, is a widely used guideline to assess the drug-likeness of a molecule based on its physicochemical properties. Screening of various benzimidazole-1,2,3-triazole-sulfonamide hybrids has shown that these compounds generally adhere to Lipinski's rule of five, indicating good potential for oral absorption. nih.gov

The key parameters typically evaluated in ADME predictions include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Studies on novel benzimidazole derivatives have shown that these compounds often fall within the acceptable ranges for these parameters, suggesting a good balance between solubility and permeability. mdpi.com For example, the partition coefficients of many benzimidazole compounds are less than 5, and their topological polar surface areas are in a favorable range (less than 140 Ų). mdpi.com

The table below provides a summary of predicted ADME and drug-likeness properties for a representative set of benzimidazole derivatives, which can offer an indication of the expected profile for this compound.

| Parameter | Predicted Value Range for Benzimidazole Derivatives |

| Molecular Weight ( g/mol ) | < 500 |

| LogP (Octanol/Water Partition Coefficient) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Topological Polar Surface Area (TPSA) (Ų) | < 140 |

| Lipinski's Rule of Five Violations | 0 or 1 |

This table is a compilation of data from various studies on benzimidazole derivatives and serves as a predictive guide for the properties of this compound. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 Benzenesulfonylmethyl 1h Benzoimidazole Analogs

Impact of Substituents at the 2-Position on Biological Activity

The C-2 position of the benzimidazole (B57391) ring is a primary site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity of the resulting analogs. nih.gov Research has consistently shown that the introduction of different functional groups at the 2-position can modulate the therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities. nih.govnih.gov

The activity of these compounds is largely governed by the substituents at the 2-position of the benzimidazole moiety. srrjournals.com For instance, the presence of a carboxylic acid group at this position has been associated with anti-inflammatory properties. srrjournals.com Conversely, substituting the C-2 position with various aryl groups, such as a phenyl moiety, can enhance anticancer activity. nih.gov Studies have also indicated that substitutions with groups like benzyl (B1604629) or chloro/o-chlorophenyl moieties can lead to increased antibacterial and cytotoxic activity, respectively. srrjournals.comresearchgate.net The introduction of a trifluoromethyl group at the 2-position has been found to yield potent anti-protozoal agents. srrjournals.com

| Substituent at C-2 | Observed Biological Activity | Reference Finding |

|---|---|---|

| Carboxylic Acid | Anti-inflammatory | Meets structural requirements for anti-inflammatory drugs. srrjournals.com |

| Phenyl Moiety | Anticancer | Substitution with a phenyl ring increases anticancer activity. nih.gov |

| Benzyl Group | Antibacterial | Substitution of benzyl at the 2-position enhanced antibacterial potential. researchgate.net |

| o-Chlorophenyl | Antibacterial | Increased antibacterial activity against E. coli. researchgate.net |

| Trifluoromethyl | Anti-protozoal | Derivatives showed significant activity against Giardia intestinalis. srrjournals.com |

Influence of N-Alkylation and Other N-Substitutions

Alkylation at the N-1 position of the benzimidazole ring is another critical modification that significantly influences biological activity. The introduction of alkyl or other substituent groups at this nitrogen atom can alter the molecule's physicochemical properties, such as lipophilicity and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior. nih.govresearchgate.net

Studies on various benzimidazole derivatives have shown that N-alkylation can lead to potent antibacterial and antiviral agents. researchgate.netnih.gov For example, in a series of 2-(Benzylthio)methyl-1H-benzimidazole derivatives, N-alkylation with groups like phenyl, methyl, and hydroxymethyl resulted in compounds with bactericidal effects against E. coli. researchgate.net The nature of the substituent at the N-1 position plays a crucial role in determining the antiviral properties of benzimidazole compounds. nih.gov For instance, the substitution of a benzyl group at the 1-position has been shown to enhance anti-inflammatory action. nih.gov

The regioselectivity of N-alkylation (i.e., whether the alkyl group attaches to N-1 or N-3) is also an important factor, which can be influenced by the reaction conditions and the nature of other substituents on the benzimidazole ring. beilstein-journals.org The strategic introduction of aliphatic chains or other functional groups at the N-1 position can be a valuable strategy for enhancing the therapeutic potential of 2-Benzenesulfonylmethyl-1H-benzoimidazole analogs. nih.gov

| N-1 Substituent | Resulting Compound Class | Observed Biological Activity Enhancement |

|---|---|---|

| Benzyl | 1-Benzyl-benzimidazoles | Increased anti-inflammatory activity. nih.gov |

| Phenyl, Methyl, CH2OH | N-alkyl 2-benzylthiomethyl-1H-benzimidazoles | Bactericidal effects against E. coli. researchgate.net |

| Ethanol | 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | Anti-HIV activity. nih.gov |

| Propanol | 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl) propan-1-ol | Inhibitory property against yellow fever virus (YFV). nih.gov |

Role of the Benzenesulfonylmethyl Moiety in Activity Modulation

The benzenesulfonylmethyl group at the C-2 position is a defining feature of the parent compound and is integral to its biological profile. The sulfonyl (SO2) group is a key pharmacophore found in many clinically used drugs, often referred to as "sulfa drugs". nih.gov This moiety significantly influences the molecule's properties.

The introduction of a sulfonamide or sulfonyl moiety to a benzimidazole scaffold is a recognized strategy for enhancing biological activities, particularly antibacterial and antifungal effects. nih.gov The benzenesulfonyl group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target site. nih.gov The sulfonyl moiety is an electron-accepting group, which can influence the electronic properties of the entire molecule and its potential for interactions, such as hydrogen bonding, with biological targets. bohrium.com The combination of the benzimidazole nucleus with the sulfonyl group creates a hybrid compound with the potential for a broad spectrum of pharmacological activities. nih.gov

Electronic and Steric Effects of Functional Groups on Biological Efficacy

The biological efficacy of this compound analogs is governed by a complex interplay of electronic and steric effects exerted by various functional groups on the benzimidazole scaffold. These effects can influence everything from receptor binding affinity to metabolic stability.

Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can significantly alter the electron density distribution within the benzimidazole ring system. This, in turn, affects the pKa of the molecule and its ability to participate in crucial interactions like hydrogen bonding and π-π stacking with biological targets. nih.govnih.gov For example, the introduction of electron-withdrawing groups at certain positions can decrease activity, suggesting that a specific electronic profile is required for optimal efficacy. nih.gov The electron-accepting nature of the sulfonate group in p-toluenesulfonic acid, a related compound, highlights the importance of such electronic characteristics. bohrium.com

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also play a critical role. Bulky groups can sterically hinder the molecule from fitting into the binding pocket of a target enzyme or receptor, thereby reducing its activity. Conversely, a certain degree of steric bulk might be necessary to achieve a proper orientation for optimal binding. The length of a linker between a functional group and the C-2 position of the benzimidazole ring has been shown to be inversely related to anti-inflammatory activity, demonstrating a clear steric influence. nih.gov Steric and electronic factors also dictate the outcome of synthetic modifications, such as the regioselectivity of N-alkylation, which further impacts the final biological profile of the analogs. beilstein-journals.org

In Vitro Biological Activity Evaluation of 2 Benzenesulfonylmethyl 1h Benzoimidazole and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of benzimidazole (B57391) derivatives has been a subject of extensive research, leading to the development of numerous compounds with a broad spectrum of activity. While specific data on 2-Benzenesulfonylmethyl-1H-benzoimidazole is limited in publicly accessible literature, the broader family of benzimidazole derivatives has demonstrated significant in vitro efficacy against a variety of medically important bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) (In Vitro)

Derivatives of the benzimidazole scaffold have shown considerable promise as antibacterial agents against Gram-positive bacteria. A variety of substitutions on the benzimidazole ring have been explored to enhance this activity.

For instance, a series of 2-trifluoromethylbenzimidazoles with halogen atoms in the phenylene fragment demonstrated a pronounced inhibitory effect against Bacillus subtilis. The dihalogenated derivatives, in particular, showed greater antibacterial activity than compounds with a single halogen atom. Notably, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was identified as the most active compound, with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL, which is comparable to the antibiotic tetracycline researchgate.netantibiotics-chemotherapy.ru.

Similarly, fluorinated benzimidazole derivatives have been screened for their antibacterial properties. The 2-(m-fluorophenyl)-benzimidazole derivatives showed good activity against B. subtilis, with a reported MIC value of 7.81 μg/mL acgpubs.orgacgpubs.org. This suggests that the presence and position of a fluorine atom on the phenyl ring attached to the benzimidazole core can significantly influence antibacterial potency acgpubs.orgacgpubs.org.

Some studies have synthesized hybrid molecules to improve antibacterial action. For example, certain 2-phenyl-1H-benzo[d]imidazole derivatives showed better antibacterial activity against gram-positive bacteria compared to the parent benzimidazole and even the standard ampicillin.

The following table summarizes the in vitro antibacterial activity of selected benzimidazole derivatives against Gram-positive bacteria.

Table 1: In Vitro Antibacterial Activity of Benzimidazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis BKM B-407 | 0.49 | researchgate.netantibiotics-chemotherapy.ru |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | acgpubs.orgacgpubs.org |

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) (In Vitro)

The efficacy of benzimidazole derivatives against Gram-negative bacteria has also been a focus of research, although these microorganisms often present a greater challenge due to their complex outer membrane.

Certain 2-phenyl bezimidazole derivatives have demonstrated better antibacterial activity against Gram-negative bacteria than the parent compounds and the standard ampicillin. In one study, specific derivatives, designated N2, N7, and N10, were highlighted for their enhanced efficacy.

Fluorinated benzimidazoles have also been evaluated against Gram-negative strains. One compound, which contains a fluorine atom in the meta-position of the phenyl ring side chain of the benzimidazole, showed high activity against Gram-negative bacteria with a MIC value of 31.25 μg/mL acgpubs.orgacgpubs.org.

Furthermore, a series of 2-thiomethyl-benzimidazole derivatives were synthesized and tested against several bacterial strains, including Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. While most compounds showed limited activity, derivatives designated as 5g, 7f, and 7h exhibited significant antibacterial activity against E. coli, with MIC values ranging from 250 to 500 μg/mL researchgate.net.

Some research has focused on overcoming the intrinsic resistance of Gram-negative bacteria. One study synthesized thirty-one benzimidazole derivatives and tested them against a TolC mutant strain of E. coli. One compound showed potent activity with a MIC value of 2 μg/mL against this strain. Although it was less active against wild-type strains with intact efflux systems, its activity could be partially restored when combined with colistin, suggesting a potential synergistic effect nih.gov.

The table below presents findings on the in vitro antibacterial activity of selected benzimidazole derivatives against Gram-negative bacteria.

Table 2: In Vitro Antibacterial Activity of Benzimidazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated benzimidazole derivative | Gram-negative bacteria | 31.25 | acgpubs.orgacgpubs.org |

| 2-thiomethyl-benzimidazole derivatives (5g, 7f, 7h) | Escherichia coli ATCC 25922 | 250-500 | researchgate.net |

| Benzimidazole derivative 6c | E. coli JW55031 (TolC mutant) | 2 | nih.gov |

| Benzimidazole derivative 6c + Colistin | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa (wild-type) | 8-16 | nih.gov |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger) (In Vitro)

Benzimidazole derivatives have shown significant potential as antifungal agents. For example, certain chloroaryloxyalkyl benzimidazole derivatives have demonstrated good activity against various fungal species. One study reported a novel series of benzimidazole derivatives, with one compound in particular showing significant antifungal potential against Candida albicans with a MIC value of 6.25 µg/mL, comparable to the standard drug fluconazole nih.gov.

The antifungal activity of benzimidazole-hydrazone compounds has also been investigated. While their antibacterial activity was found to be weak, some of these compounds exhibited notable antifungal activity against Candida species at non-toxic concentrations nih.gov.

Research on the widely used antihelmintic drug albendazole, a benzimidazole derivative, has confirmed its in vitro antifungal activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger nih.gov.

The following table summarizes the in vitro antifungal activity of selected benzimidazole derivatives.

Table 3: In Vitro Antifungal Activity of Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole derivative 4a | Candida albicans | 6.25 | nih.gov |

| Benzimidazole derivative 4b | Candida albicans | 12.5 | nih.gov |

| Albendazole | Aspergillus spp. | Activity confirmed | nih.gov |

Antimycobacterial Activity (In Vitro)

The benzimidazole scaffold is a promising starting point for the development of new antimycobacterial agents. Several derivatives have shown efficacy against Mycobacterium tuberculosis and other nontuberculous mycobacteria.

A series of 2-alkylsulphanylbenzimidazoles were evaluated for their in vitro antimycobacterial activity, with one derivative exhibiting significant efficacy nih.gov. Another study synthesized 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles and tested them against the M. tuberculosis H37Rv strain. The 2,5-disubstituted derivatives were found to be more effective, with MIC values ranging from 6.25–25 µg/mL frontiersin.org.

The benzimidazole derivative SPR719 has been investigated for its in vitro activity against a diverse range of nontuberculous mycobacteria (NTM) species. It demonstrated comparable MIC and Minimum Bactericidal Concentration (MBC) values against major pathogenic NTM species, including clarithromycin- and amikacin-resistant strains. For over 70% of the isolates tested, the MIC values were ≤2 μg/mL and MBC values were ≤4 μg/mL nih.gov.

The table below presents findings on the in vitro antimycobacterial activity of selected benzimidazole derivatives.

Table 4: In Vitro Antimycobacterial Activity of Benzimidazole Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,5-disubstituted benzimidazoles | Mycobacterium tuberculosis H37Rv | 6.25-25 | frontiersin.org |

| SPR719 | Nontuberculous mycobacteria | ≤2 | nih.gov |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (In Vitro)

The determination of MIC and MBC is crucial for evaluating the in vitro efficacy of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death wikipedia.org.

For many benzimidazole derivatives, the MBC values have been found to be two-fold higher than their corresponding MIC values against certain bacterial strains, such as S. aureus and B. cereus. This indicates a bactericidal rather than bacteriostatic effect. For example, in one study, the MBC for a series of benzimidazole products ranged from 1.95 ± 0.04 to 125 ± 1.20 μg/mL researchgate.net.

The benzimidazole derivative SPR719 was found to have MBC values of ≤4 μg/mL for over 70% of the nontuberculous mycobacteria isolates tested nih.gov. The relatively small difference between the MIC and MBC values for this compound against M. kansasii further supports its bactericidal properties nih.gov.

The following table provides a summary of reported MIC and MBC values for selected benzimidazole derivatives.

Table 5: MIC and MBC Values of Selected Benzimidazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Functionalized 2-Substituted Benzimidazoles | S. aureus, B. cereus | - | 1.95 ± 0.04 to 125 ± 1.20 | researchgate.net |

| SPR719 | Nontuberculous mycobacteria | ≤2 | ≤4 | nih.gov |

| Benzimidazole 14 | L. monocytogenes | - | 15.62 | researchgate.net |

| Benzimidazole 15 | L. monocytogenes | - | 31.25 | researchgate.net |

Proposed Molecular Mechanisms of Antimicrobial Action (In Vitro/Theoretical)

The antimicrobial activity of benzimidazole derivatives is believed to stem from their ability to interfere with various essential cellular processes in microorganisms. The specific mechanism can vary depending on the derivative and the target organism.

One of the well-established mechanisms of action for benzimidazole compounds, particularly in fungi and helminths, is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are crucial for cell division, motility, and intracellular transport. This disruption of the cytoskeleton ultimately leads to cell death.

In bacteria, benzimidazole derivatives may exert their effects through different pathways. Some have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division frontiersin.org.

Another proposed mechanism is the inhibition of nucleic acid synthesis. Some benzimidazole derivatives can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription, thereby preventing cell proliferation.

Additionally, some derivatives are thought to interfere with cellular respiration by inhibiting specific enzymes in the electron transport chain, leading to a depletion of ATP and subsequent cell death.

For certain Gram-negative bacteria, the effectiveness of benzimidazole derivatives can be limited by efflux pumps, which actively transport the compounds out of the cell. The observation that the activity of some derivatives is enhanced in efflux pump-deficient strains or in the presence of an efflux pump inhibitor supports this notion nih.gov.

Anticancer and Antiproliferative Activity Assays (In Vitro Cell Line Studies)

The anticancer potential of benzimidazole derivatives, a class of heterocyclic compounds structurally similar to biological nucleotides, has been a significant area of research. Their efficacy is often evaluated through in vitro studies on various human cancer cell lines.

Derivatives of benzimidazole have demonstrated varied cytotoxic effects against a panel of human cancer cell lines. For instance, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives showed notable activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov One of the most potent compounds in this series exhibited an EC50 value of 20.5 ± 3.6 µM against MDA-MB-231 cells. nih.gov These compounds were generally found to be more effective against the MDA-MB-231 cell line compared to the malignant melanoma IGR39 cell line. nih.gov

In another study, newly synthesized benzimidazole-based 1,3,4-oxadiazole derivatives were tested against MDA-MB-231, SKOV3 (ovarian cancer), and A549 (lung carcinoma) cell lines. nih.gov Two compounds, in particular, were identified as the most active against all tested cell lines, with activity levels comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Furthermore, a novel benzimidazole derivative, se-182, displayed potent cytotoxic action against A549 and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively.

Studies on bis(benzimidazol-2-yl) amines and 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles have also revealed significant antiproliferative activity against the human colorectal cancer cell line HT-29 and the breast cancer cell line MDA-MB-231. researchgate.net Certain derivatives showed high cytotoxicity with IC50 values in the nanomolar to low micromolar range against these cell lines. researchgate.net

| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Benzenesulfonamide-bearing imidazole | MDA-MB-231 (Breast) | EC50 | 20.5 ± 3.6 | nih.gov |

| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 | 15.80 | |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | IC50 | 15.58 | |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | HT-29 (Colon) | IC50 | 0.91 | researchgate.net |

| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | MDA-MB-231 (Breast) | IC50 | 0.006 - 1.48 | researchgate.net |

The mechanism of anticancer action for many benzimidazole derivatives involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. nih.govresearchgate.net Molecular docking studies have shown that certain benzimidazole-based 1,3,4-oxadiazole derivatives can interact with the EGFR enzyme in a manner analogous to the known inhibitor erlotinib. nih.gov Two such derivatives were found to be potent EGFR inhibitors with IC50 values of 0.33 µM and 0.38 µM, comparable to erlotinib's IC50 of 0.39 µM. nih.gov

Another identified target for benzimidazole derivatives is tubulin. researchgate.net These compounds can interfere with tubulin polymerization dynamics, a process essential for cell division. Some derivatives have been shown to prevent tubulin aggregation and block mitosis, thereby retarding the initial phase of tubulin polymerization. researchgate.net

The cytotoxic effects of benzimidazole derivatives are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov The most potent EGFR inhibitors among the benzimidazole-based 1,3,4-oxadiazole series were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov

One novel benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was found to inhibit tumor growth and promote apoptosis in hepatocellular carcinoma cell lines. researchgate.net The underlying mechanism was identified as the activation of the ROS-dependent JNK signaling pathway. researchgate.net This indicates that the compound induces oxidative stress within cancer cells, leading to the activation of a signaling cascade that ultimately results in apoptosis. This pro-apoptotic potential has also been confirmed through immunofluorescent and DAPI staining in other studies. researchgate.net

Antioxidant Activity Investigations (In Vitro Assays)

In addition to their anticancer properties, some benzimidazole derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging ability of compounds. scispace.commdpi.comnih.gov When a substance with antioxidant properties is added to the DPPH solution, it donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov

Several studies have screened benzimidazole derivatives for their antioxidant activity using the DPPH assay. mdpi.com For instance, a study on newly synthesized benzimidazole derivatives found that compounds substituted at position 2, particularly those containing free hydroxyl groups, displayed significant free radical trapping power. mdpi.com However, not all derivatives exhibit this property. A study on a 2-imino-benzimidazole and a 1,3-thiazolo[3,2-a]benzimidazolone derivative found that they did not show significant radical scavenging activity. researchgate.net Similarly, certain benzimidazole-2-thione hydrazone derivatives showed varied scavenging effects, with some demonstrating no statistically significant activity in the DPPH system. researchgate.net

| Compound/Derivative Class | Result | Source |

|---|---|---|

| 2-(1H-1,3-benzodiazol-2-yl) phenol | Significant antioxidant activity | mdpi.com |

| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | Significant antioxidant activity | mdpi.com |

| 2-imino-5-nitro-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-phenylethanone | No significant radical scavenging activity | researchgate.net |

| Benzimidazole-2-thione hydrazone with veratraldehyde residue | No statistically significant decrease in DPPH | researchgate.net |

Reducing power is another indicator of a compound's potential antioxidant activity. This assay measures the ability of a substance to donate an electron, thereby reducing an oxidized intermediate. In the context of antioxidant research, the ferric ion reducing power assay is commonly used. mdpi.com

In a study evaluating various benzimidazole derivatives, those with free hydroxyl groups, such as 2-(1H-1,3-benzodiazol-2-yl) phenol and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol, demonstrated high reducing iron potential, with EC50 values of 54 µg/mL and 96 µg/mL, respectively. mdpi.com Other derivatives also showed good reducing power, indicating their capacity to act as electron donors and neutralize free radicals. mdpi.com

Lipid Peroxidation Inhibition (In Vitro)

The antioxidant potential of benzimidazole derivatives has been a subject of significant research, particularly their ability to inhibit lipid peroxidation, a key process in cellular damage. Studies on various derivatives have demonstrated a range of inhibitory activities.

For instance, an investigation into N,N'-disubstituted benzimidazole-2-thiones highlighted the superior antioxidant properties of hydrazide derivatives over ester derivatives. ni.ac.rsresearchgate.net Three hydrazide compounds, in particular, showed good radical scavenging capabilities with IC50 values under 100 μM. ni.ac.rsresearchgate.net The most effective among these were 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione and 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione. ni.ac.rsresearchgate.net

Another study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives also revealed notable lipid peroxidation inhibitory activity. nih.gov With the exception of a compound containing a thiophene ring, all synthesized derivatives exhibited inhibition ranging from 15% to 57%. nih.gov The most potent compound in this series, featuring a p-bromophenyl substituent, achieved 57% inhibition of lipid peroxidation levels, a result comparable to the 65% inhibition shown by the standard antioxidant, butylated hydroxytoluene (BHT). nih.gov

Table 1: In Vitro Lipid Peroxidation Inhibition by Benzimidazole Derivatives

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | 64 ± 10 | ni.ac.rsresearchgate.net |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | 73 ± 29 | ni.ac.rsresearchgate.net |

| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione | 92 ± 3 | ni.ac.rs |

Enzyme Inhibition Studies (In Vitro)

Cholinesterase Inhibitory Potential (Acetylcholinesterase and Butyrylcholinesterase) (In Vitro)

Benzimidazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease.

A study investigating several benzimidazole agents, including ricobendazole, thiabendazole, albendazole, and oxfendazole, found that these compounds inhibit both AChE and BChE at nanomolar concentrations. nih.gov Ricobendazole was the most effective inhibitor of AChE, while thiabendazole showed the strongest inhibition against BChE. nih.gov The study calculated IC50 and Ki values, demonstrating significant inhibitory action. nih.gov

Further research on a series of twenty-four benzimidazole-based thiazole analogues revealed good to moderate inhibitory potential against both cholinesterase enzymes, with some compounds proving more potent than the standard drug, Donepezil. mdpi.com Analogues 16 and 21 from this series were identified as the most powerful inhibitors of both AChE and BChE. mdpi.com Similarly, another investigation of twelve benzimidazole derivatives showed moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com

Table 2: In Vitro Cholinesterase Inhibition by Benzimidazole Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Ricobendazole | AChE | 123.02 nM | nih.gov |

| Thiabendazole | BChE | 64.26 nM | nih.gov |

| Benzimidazole-based thiazole (Analogue 16) | AChE | Potent inhibitor | mdpi.com |

| Benzimidazole-based thiazole (Analogue 16) | BChE | Potent inhibitor | mdpi.com |

| Benzimidazole-based thiazole (Analogue 21) | AChE | Potent inhibitor | mdpi.com |

| Benzimidazole-based thiazole (Analogue 21) | BChE | Potent inhibitor | mdpi.com |

Other In Vitro Biological Activities Relevant to Benzimidazole Derivatives

Antiprotozoal Activity (In Vitro)

Benzimidazole derivatives have demonstrated significant in vitro activity against a variety of protozoan parasites. These compounds have been widely used as anthelmintic agents for decades and are now recognized for their potential against protozoa such as Trichomonas vaginalis and Giardia lamblia. nih.govasm.org

Research has shown that derivatives like mebendazole, flubendazole, and fenbendazole are highly effective against both T. vaginalis and G. lamblia, with 50% inhibitory concentrations (IC50) in the range of 0.005 to 0.16 µg/ml. nih.govasm.org In another study, the trypanocidal effects of five benzimidazole derivatives were evaluated against two strains of Trypanosoma cruzi. nih.gov The compound 5-chloro-1H-benzimidazole-2-thiol was identified as having the best activity profile, with a 50% lytic concentration (LC50) of 0.014 mM against the NINOA strain. nih.gov Furthermore, newly synthesized salts of albendazole and mebendazole have shown enhanced antiparasitic effects against Entamoeba histolytica, G. lamblia, and T. vaginalis compared to the parent drugs. mdpi.com

Table 3: In Vitro Antiprotozoal Activity of Benzimidazole Derivatives

| Compound | Protozoan | Activity (IC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| Mebendazole, Flubendazole, Fenbendazole | T. vaginalis, G. lamblia | 0.005 - 0.16 µg/ml (IC₅₀) | nih.govasm.org |

| 5-chloro-1H-benzimidazole-2-thiol | T. cruzi (NINOA strain) | 0.014 mM (LC₅₀) | nih.gov |

| 5-chloro-1H-benzimidazole-2-thiol | T. cruzi (INC5 strain) | 0.32 mM (LC₅₀) | nih.gov |

| Albendazole Salt A2 | E. histolytica | 37.95 µM (IC₅₀) | mdpi.com |

| Mebendazole Salt M3 | E. histolytica | 44.34 µM (IC₅₀) | mdpi.com |

Antiviral Activity (In Vitro)

The benzimidazole scaffold is a key component in a number of compounds exhibiting a broad spectrum of antiviral activities. Research has evaluated derivatives against various RNA and DNA viruses.

One study assessed forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their antiviral properties. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some derivatives also displayed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Another investigation focused on compounds with an n-benzenesulphonyl-2-(2 or 3-pyridylethyl) benzimidazole structure. nih.gov A particular derivative, compound 7a, which contains both a pyridyl moiety and a nitro-group, demonstrated good antiviral activity, especially against the Coxsackie B5 virus. nih.gov A separate, extensive study of seventy-six 2-phenylbenzimidazole derivatives confirmed activity against CVB-2, BVDV, Herpes Simplex Virus type 1 (HSV-1), and YFV, with thirty-nine compounds showing high activity (EC50 = 0.1–10 μM) against at least one virus. researchgate.net

Table 4: In Vitro Antiviral Activity of Benzimidazole Derivatives

| Compound Class/Derivative | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM | nih.gov |

| n-benzenesulphonyl-2-(pyridylethyl) benzimidazole (Compound 7a) | Coxsackie B5 virus | Good activity | nih.gov |

| 2-phenylbenzimidazole derivative (Compound 24) | Vaccinia Virus (VV) | 0.1 µM | researchgate.net |

| 2-phenylbenzimidazole derivative (Compound 51) | Bovine Viral Diarrhoea Virus (BVDV) | 0.8 µM | researchgate.net |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel Benzimidazole-Based Chemical Entities with Enhanced Bioactivity

The design and synthesis of new benzimidazole (B57391) derivatives are aimed at enhancing their biological activity by modifying their core structure. arabjchem.orgnih.gov Researchers are exploring various synthetic pathways, often involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, to create extensive libraries of novel compounds. nih.govbanglajol.info Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for these transformations. sciencescholar.us

A key strategy involves creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. For instance, novel benzimidazole derivatives incorporating chrysanthemum acid moieties have been synthesized and shown to possess good inhibitory activity against fungal strains like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Similarly, the synthesis of benzimidazole-sulfonyl hybrids is gaining popularity, as the sulfonyl group is a well-known pharmacophore in various antibacterial and anti-inflammatory drugs. nih.gov

The objective of these synthetic endeavors is to produce compounds with superior biological profiles. For example, newly synthesized 3,5-bis(trifluoromethyl)phenyl benzimidazoles have demonstrated potent antibacterial and antifungal activities, in some cases exceeding the efficacy of reference drugs like Chloromycin and Fluconazole. researchgate.net The biological evaluation of these novel entities is a critical step, with researchers employing a range of in vitro assays to determine their potential as therapeutic agents. researchgate.net

Table 1: Examples of Synthesized Benzimidazole Derivatives and Their Bioactivity

| Derivative Class | Synthetic Precursors | Observed Bioactivity | Reference |

|---|---|---|---|

| Benzimidazole-piperazine based compounds | Benzaldehyde derivatives, N-ethylpiperazine | Potent urease inhibitors | nih.gov |

| Benzimidazole-chrysanthemum acid hybrids | Benzimidazole scaffold, Chrysanthemum acid moiety | Antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum | nih.gov |

| 2-Aryl benzimidazoles | o-nitroaniline, Aldehydes | Anti-tubulin and antitumor activity | nih.gov |

| Benzimidazole-sulfonyl hybrids | Benzimidazole scaffold, Sulfonamide derivatives | Antibacterial and antifungal activities | nih.gov |

Development of Targeted Delivery Systems for 2-Benzenesulfonylmethyl-1H-benzoimidazole Analogs

A significant challenge in cancer therapy is the poor water solubility and bioavailability of many potent compounds, including benzimidazole derivatives. nih.govresearchgate.net To overcome these limitations, researchers are developing advanced drug delivery systems designed to enhance solubility, improve oral bioavailability, and target cancer cells specifically. nih.govresearchgate.net

Nano-based delivery systems are at the forefront of this research. nih.gov Nanoparticles, typically ranging from 10 to 1000 nm in size, offer a high surface-area-to-volume ratio and can be engineered to encapsulate therapeutic agents. biointerfaceresearch.commdpi.com Polymeric nanoparticles, liposomes, and micelles are being extensively investigated as carriers for benzimidazole compounds. nih.gov For instance, supersaturable self-microemulsifying drug delivery systems (S-SMEDDS) have been designed for a novel benzimidazole anticancer drug, which successfully maintained the drug in a supersaturated state in simulated gastric fluid and showed no toxicity in Caco-2 cell line studies. nih.gov

Nanoemulsions are another promising approach for the intravenous administration of poorly water-soluble benzimidazole derivatives. researchgate.net These systems have demonstrated high solubilization capacity and sustained-release profiles. researchgate.net Magnetic nanoparticles (MNPs) offer the dual advantage of acting as catalysts in the synthesis of benzimidazole derivatives and being easily separable from the reaction mixture. biointerfaceresearch.com The use of natural polymers like chitosan (B1678972) in creating nanocomposites is also being explored to develop biodegradable and reusable catalyst systems. biointerfaceresearch.com These targeted delivery systems not only improve the pharmacokinetic properties of the drugs but also have the potential to reduce systemic toxicity and side effects. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Agents (In Vitro)

Combining therapeutic agents is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. In vitro studies are exploring the synergistic effects of benzimidazole derivatives with existing clinical drugs. This approach has shown promise in enhancing the activity of conventional antibiotics and antifungals against resistant strains.

For example, studies have investigated the combination of 2,4-difluorobenzyl benzimidazole derivatives with antibiotics like Chloromycin and Norfloxacin, and the antifungal agent Fluconazole. researchgate.net The results indicated a significant synergistic effect, making methicillin-resistant Staphylococcus aureus (MRSA) and Fluconazole-insensitive Aspergillus flavus more susceptible to the treatments. researchgate.net The fractional inhibitory concentration (FIC) index is a key parameter used to quantify these interactions, with values below 0.5 indicating synergy. researchgate.net

Another study on 2-Cl-benzimidazole derivatives revealed that combining them with a reference antibiotic lowered the minimum inhibitory concentration (MIC) values by a factor of 8 to 33, demonstrating a powerful synergistic effect against various bacterial strains. nih.gov The mechanism behind this synergy may involve the benzimidazole compound intercalating into DNA, forming a complex that blocks DNA replication and thereby enhancing the antimicrobial action of the partner drug. researchgate.net These in vitro findings provide a strong rationale for further investigation into combination therapies involving benzimidazole analogs for treating infectious diseases and potentially cancer. nih.gov

Integration of Cheminformatics and Machine Learning for Predictive Modeling of Bioactivity

The integration of cheminformatics and machine learning is revolutionizing drug discovery by enabling the rapid prediction of the biological activity of chemical compounds. repcomseet.orglongdom.org These computational tools are particularly valuable for screening large virtual libraries of benzimidazole derivatives to identify promising candidates for synthesis and further testing, thereby saving considerable time and resources. longdom.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of a compound with its biological activity. longdom.orglongdom.org Both 2D-QSAR and 3D-QSAR models have been successfully developed for various series of benzimidazole derivatives. researchgate.netacs.org For instance, a 2D-QSAR model for 131 benzimidazole derivatives showed a high correlation coefficient (R² = 0.904) for predicting anticancer activity against the MDA-MB-231 cell line. researchgate.net Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to predict the binding affinities of benzimidazole derivatives to specific targets, such as the 5-HT4 receptor and PARP-1 enzyme. acs.orgnih.gov

Machine learning algorithms, such as Random Forest, Support Vector Machines, and Neural Networks, are increasingly being employed to build more accurate predictive models. repcomseet.orgnih.gov These methods can handle high-dimensional data and complex, non-linear relationships between chemical structure and bioactivity. repcomseet.orgresearchgate.net By training these models on existing datasets of compounds with known activities, researchers can predict the bioactivity of novel benzimidazole structures and gain insights into the key molecular features responsible for their therapeutic effects. tandfonline.combiointerfaceresearch.com

Table 2: Application of Computational Models in Benzimidazole Research

| Computational Method | Application | Target/Activity Predicted | Reference |

|---|---|---|---|

| 2D-QSAR | Relate chemical structure to biological interactions | Anticancer IC50 against MDA-MB-231 cell line | researchgate.net |

| 3D-QSAR (CoMFA) | Explain binding affinities | 5-HT4 receptor antagonists | acs.org |

| Pharmacophore Modeling & 3D-QSAR | Identify chemical features for activity | Farnesoid X receptor (FXR) agonists | tandfonline.com |

| Molecular Docking & 3D-QSAR | Explore binding modes and structure-activity correlation | PARP-1 inhibitors | nih.gov |

Investigation of this compound as a Ligand in Metal Complexation for Biological Applications

The ability of the benzimidazole scaffold to coordinate with various metal ions has opened up a promising avenue in the development of metallodrugs. nih.govnih.gov Benzimidazole and its derivatives act as effective ligands, readily coordinating with metal ions through the imine groups on the heterocyclic ring. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, including potent anticancer properties. nih.govresearchgate.net

Transition metals such as copper (Cu), zinc (Zn), cobalt (Co), and silver (Ag) are commonly used to synthesize these complexes. nih.govmdpi.com The coordination of the metal ion can lead to compounds with unique geometries and electronic properties that facilitate interactions with biological targets like DNA. nih.gov Studies have shown that metal complexes of benzimidazole derivatives can bind to and cleave DNA, a hallmark of many effective anticancer agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Benzenesulfonylmethyl-1H-benzoimidazole, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis of this compound can be adapted from analogous benzimidazole derivatives. A typical approach involves:

- Step 1 : Condensation of o-phenylenediamine with a sulfonylmethyl donor (e.g., benzenesulfonyl chloride) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Critical Parameters : - Control of pH and temperature to avoid over-sulfonylation.

- Use of anhydrous conditions to prevent hydrolysis of the sulfonyl group.

- Monitoring reaction progress via TLC or HPLC .

Table 1 : Comparison of Synthetic Conditions for Analogous Benzimidazoles

| Compound | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-1H-benzimidazole | Hydrazine hydrate, MeOH, reflux | 75–80 | |

| 2-Chloromethyl derivatives | 4-Chlorobenzyl chloride, DMF, K₂CO₃, 80°C | 65–70 |

Q. How is the structural characterization of this compound performed using spectroscopic and analytical techniques?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (6.8–8.2 ppm), methylene protons (δ ~4.5 ppm for -CH₂-SO₂-), and absence of NH peaks confirm N-substitution .

- ¹³C NMR : Peaks at δ 125–145 ppm (aromatic carbons), δ 55–60 ppm (CH₂-SO₂), and δ 125–130 ppm (sulfonyl-attached carbons) .

- IR Spectroscopy : Stretching bands at 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂) and 3100–3000 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 301 for C₁₃H₁₂N₂O₂S) .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

Methodological Answer:

- Solvent Optimization : Use DMSO for improved solubility of intermediates; switch to THF for final crystallization .

- Catalyst Screening : Transition-metal-free conditions (e.g., K₂CO₃) reduce side reactions vs. Pd-based catalysts .

- Workflow Design : Employ one-pot synthesis to minimize intermediate isolation steps, enhancing overall yield by 15–20% .

- Purity Assurance : Use preparative HPLC with a C18 column (ACN/H₂O gradient) to isolate >95% pure product .

Q. How do computational methods like DFT contribute to understanding the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations :

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions with the sulfonylmethyl moiety .

Table 2 : Key DFT Parameters for Analogous Compounds

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|

| 2-Methylsulfonyl derivative | 4.8 | 3.2 | |

| 2-Hydrazinyl derivative | 5.1 | 2.9 |

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives through experimental design?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to compare results across studies .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing sulfonyl with carbonyl) to isolate the sulfonylmethyl group’s contribution .

- Mechanistic Studies : Employ fluorescence quenching or enzyme inhibition assays to verify target engagement .

- Data Reprodubility : Validate findings across multiple cell lines or in vivo models to rule out context-dependent effects .

Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。